molecular formula C20H31N3O3 B5503506 8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

カタログ番号 B5503506
分子量: 361.5 g/mol
InChIキー: BAGAQPQQBUANAF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives involves multi-step pathways starting from basic chemical precursors. These processes often include Michael addition reactions, cyclization, and functional group transformations, tailored to introduce specific substituents into the spirocyclic framework, enhancing the compound's biological activities (Smith et al., 2016).

Molecular Structure Analysis

Molecular structure analysis through spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, X-Ray, and HRMS spectral analysis has been pivotal. These techniques allow for detailed characterization of the compound, verifying the intended structural features and identifying the stereochemistry of the spirocyclic systems (Guillon et al., 2020).

Chemical Reactions and Properties

The compound's reactivity and functional group interactions define its chemical properties. The spirocyclic core provides a versatile scaffold for further chemical modifications, enabling the exploration of various pharmacological activities. Reactions typically explore the modification of substituents to study the structure-activity relationship (SAR), affecting the compound's binding affinity and efficacy towards biological targets (Fritch & Krajewski, 2010).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity, are crucial for understanding the compound's behavior in biological systems. These properties can influence the compound's bioavailability, stability, and formulation potential for pharmaceutical applications. Analytical methods such as crystallization and melting point determination are used to assess these characteristics (Wang et al., 2011).

科学的研究の応用

Synthesis and Chemical Properties

Research has focused on the synthesis and structural analysis of diazaspirodecanone derivatives, emphasizing their role in medicinal chemistry. The synthesis techniques often involve novel methodologies for creating spiro and diazaspiro compounds, which are significant for developing new pharmaceuticals. For instance, a study detailed the synthesis of azaspiro[4.5]decane systems through oxidative cyclization of olefinic precursors, showcasing a method for constructing complex spiro frameworks (Martin‐Lopez & Bermejo, 1998). Another example includes the synthesis of 1,4-Dioxaspira[4.5]decan-8-one, highlighting its utility as a bifunctional synthetic intermediate for organic chemicals (Feng-bao, 2006).

Pharmacological Characterization

Several studies have examined the pharmacological properties of diazaspirodecanone derivatives, focusing on their potential as therapeutic agents. For example, the pharmacological characterization of PF-04455242, a κ-opioid receptor antagonist, was investigated for its affinity and selectivity, demonstrating therapeutic potential in treating depression and addiction disorders (Grimwood et al., 2011). Another study highlighted the antihypertensive activity of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, revealing their role as alpha-adrenergic blockers (Caroon et al., 1981).

Development of Novel Derivatives

Research efforts have also focused on developing novel derivatives of diazaspirodecanone compounds for enhanced biological activity. For instance, the development of anticancer and antidiabetic spirothiazolidines analogs was explored, showing significant activities against human carcinoma cell lines and potential as alpha-amylase and alpha-glucosidase inhibitors (Flefel et al., 2019).

特性

IUPAC Name

8-[(4-acetyl-1-methylpyrrol-2-yl)methyl]-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3/c1-15(2)5-8-23-14-20(26-19(23)25)6-9-22(10-7-20)13-18-11-17(16(3)24)12-21(18)4/h11-12,15H,5-10,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGAQPQQBUANAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CC2(CCN(CC2)CC3=CC(=CN3C)C(=O)C)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。